molecular formula C8H7BrN2O B1448735 1,8-Naphthyridin-3-ol hydrobromide CAS No. 1803607-07-9

1,8-Naphthyridin-3-ol hydrobromide

Cat. No. B1448735
CAS RN: 1803607-07-9
M. Wt: 227.06 g/mol
InChI Key: QXTZCVKRXLPARM-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-3-ol hydrobromide is a chemical compound with the CAS Number: 1803607-07-9 . It has a molecular weight of 227.06 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 1,8-Naphthyridin-3-ol hydrobromide, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid .


Molecular Structure Analysis

The IUPAC name for 1,8-Naphthyridin-3-ol hydrobromide is the same as its common name . The InChI code for this compound is 1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, the Friedländer approach uses green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Physical And Chemical Properties Analysis

1,8-Naphthyridin-3-ol hydrobromide has a molecular weight of 227.06 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

1,8-Naphthyridin-3-ol hydrobromide: compounds have been recognized for their biological activities , particularly in medicinal chemistry. A notable example is Gemifloxacin , a drug containing the 1,8-naphthyridine core, which is marketed for treating bacterial infections . This class of compounds is under continuous investigation for their antibacterial properties and potential use in new therapeutic agents.

Material Science: Light-Emitting Diodes (LEDs)

In the field of materials science, 1,8-naphthyridines are used as components in LEDs . Their unique photochemical properties make them suitable for creating efficient and bright light sources, which are essential for displays and lighting applications .

Solar Energy: Dye-Sensitized Solar Cells

The compounds are also integral to the development of dye-sensitized solar cells (DSSCs) . Their ability to act as ligands allows them to be used in the sensitization process, which is crucial for converting light into electrical energy in solar panels .

Chemical Sensing: Molecular Sensors

Another application is in the creation of molecular sensors . These sensors can detect various substances and changes in the environment, making 1,8-naphthyridines valuable for environmental monitoring and diagnostics .

Supramolecular Chemistry: Host-Guest Systems

1,8-Naphthyridines find use in supramolecular chemistry as part of self-assembly host-guest systems. These systems have potential applications in drug delivery and the creation of nanoscale devices .

Synthetic Chemistry: Multicomponent Reactions

In synthetic chemistry, 1,8-naphthyridines are synthesized through multicomponent reactions (MCRs) . These reactions are efficient pathways to generate complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology .

Future Directions

New 1,8-naphthyridine-3-carboxylic acid derivatives have been designed, synthesized, and evaluated for their in vivo antihistaminic activity on guinea pig trachea . This suggests potential future directions for the development of medicinally important scaffolds and medicinal chemistry .

properties

IUPAC Name

1,8-naphthyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTZCVKRXLPARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridin-3-ol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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